![molecular formula C9H11N5O2S B6582390 ethyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate CAS No. 1058238-68-8](/img/structure/B6582390.png)

ethyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

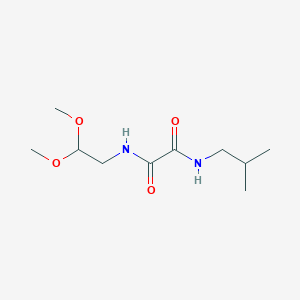

Ethyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate, also known as ETMPSA, is an organic compound that has been studied for its potential medicinal applications. It is a type of sulfonamide and is composed of an ethyl group, a 2-sulfanylacetate group, and a 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl group. ETMPSA has been studied for its potential applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of ethyl 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate, also known as ethyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate:

Pharmaceutical Applications

Ethyl 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate: has shown significant potential in the pharmaceutical industry, particularly in drug discovery and development. The compound’s unique structure, which includes a triazole and pyrimidine moiety, makes it a promising candidate for the development of new therapeutic agents. It has been studied for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with various biological targets .

Anticancer Research

In anticancer research, ethyl 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate has been evaluated for its antiproliferative activity against different cancer cell lines. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression . This makes it a valuable scaffold for the development of novel anticancer drugs.

Antiviral Applications

The compound has also been explored for its antiviral properties. The triazole ring in its structure is known to enhance the compound’s ability to inhibit viral replication. Research has indicated that ethyl 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate can be effective against a range of viruses, including influenza and HIV . This opens up possibilities for its use in antiviral drug development.

Antibacterial Research

Ethyl 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate: has demonstrated significant antibacterial activity. The compound’s ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes makes it a potential candidate for the development of new antibiotics . This is particularly important in the context of rising antibiotic resistance.

Organic Synthesis

In the field of organic synthesis, this compound serves as a versatile intermediate. Its unique structure allows it to participate in various chemical reactions, making it useful for the synthesis of more complex molecules. Researchers have utilized ethyl 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate in the synthesis of heterocyclic compounds, which are important in medicinal chemistry .

Agricultural Applications

The compound has also found applications in agriculture, particularly as a potential pesticide. Its ability to inhibit the growth of certain pests and pathogens makes it a candidate for the development of new agrochemicals. This can help in managing crop diseases and improving agricultural productivity.

IntechOpen MDPI Springer Europe PMC IntechOpen : MDPI : Springer : Europe PMC

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazoles and 1,2,4-triazolopyrimidines, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial , anticancer , and antihypertensive activity . They have also been used in the treatment of Alzheimer’s disease .

Mode of Action

For instance, some compounds inhibit the proliferation of cancer cells by stabilizing the DNA complex . Others have been reported to induce apoptosis of cells probably through the mitochondrial pathway .

Biochemical Pathways

For instance, some compounds cause DNA damage during cell replication by stabilizing the DNA complex .

Result of Action

Similar compounds have been reported to demonstrate moderate to good activity against various cancer cell lines .

Propriétés

IUPAC Name |

ethyl 2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2S/c1-3-16-6(15)4-17-9-7-8(10-5-11-9)14(2)13-12-7/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHLKPSEKCPQPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=NC2=C1N=NN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide](/img/structure/B6582313.png)

![N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B6582315.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide](/img/structure/B6582321.png)

![2-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyrazine](/img/structure/B6582330.png)

![1-(2,5-dimethylfuran-3-carbonyl)-4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazine](/img/structure/B6582341.png)

![1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine](/img/structure/B6582348.png)

![N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B6582361.png)

![2-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B6582363.png)

![3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-4-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B6582369.png)

![4-benzoyl-N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6582373.png)

![2-cyclopentyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6582410.png)

![N-(2,3-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6582416.png)

![2-methyl-N-(6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide](/img/structure/B6582423.png)